Cas no 2138255-27-1 (Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]-)
![Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]- structure](https://ja.kuujia.com/scimg/cas/2138255-27-1x500.png)
Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]- 化学的及び物理的性質
名前と識別子
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- Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]-
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- インチ: 1S/C11H15N3O/c12-7-10-9(2-1-5-13-10)14-11(15)6-8-3-4-8/h1-2,5,8H,3-4,6-7,12H2,(H,14,15)
- InChIKey: MAHYQHMFMGWXSJ-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NC2=CC=CN=C2CN)=O)CC1
Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377831-0.05g |
N-[2-(aminomethyl)pyridin-3-yl]-2-cyclopropylacetamide |
2138255-27-1 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-377831-10.0g |
N-[2-(aminomethyl)pyridin-3-yl]-2-cyclopropylacetamide |
2138255-27-1 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-377831-5.0g |
N-[2-(aminomethyl)pyridin-3-yl]-2-cyclopropylacetamide |
2138255-27-1 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-377831-1.0g |
N-[2-(aminomethyl)pyridin-3-yl]-2-cyclopropylacetamide |
2138255-27-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-377831-0.25g |
N-[2-(aminomethyl)pyridin-3-yl]-2-cyclopropylacetamide |
2138255-27-1 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-377831-0.5g |
N-[2-(aminomethyl)pyridin-3-yl]-2-cyclopropylacetamide |
2138255-27-1 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-377831-0.1g |
N-[2-(aminomethyl)pyridin-3-yl]-2-cyclopropylacetamide |
2138255-27-1 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-377831-2.5g |
N-[2-(aminomethyl)pyridin-3-yl]-2-cyclopropylacetamide |
2138255-27-1 | 2.5g |
$1428.0 | 2023-03-02 |
Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]- 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]-に関する追加情報
CAS No. 2138255-27-1: Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]-
The compound with CAS No. 2138255-27-1, known as Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with an acetamide group and a substituted pyridine moiety. The cyclopropane ring introduces strain into the molecule, which can lead to interesting reactivity and potential applications in drug design.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. The strain inherent in the cyclopropane ring can enhance the molecule's ability to bind to specific targets, such as enzymes or receptors, making it a valuable component in the development of new drugs. For instance, researchers have explored the use of cyclopropaneacetamide derivatives in inhibiting various enzymes associated with diseases like cancer and neurodegenerative disorders.
The N-[2-(aminomethyl)-3-pyridinyl] group attached to the cyclopropaneacetamide core adds another layer of complexity to this molecule. Pyridine rings are known for their aromaticity and ability to participate in hydrogen bonding, which can significantly influence the compound's solubility and bioavailability. The presence of an aminomethyl group further enhances the molecule's versatility, as it can act as a site for additional functionalization or interaction with biological systems.
One of the most promising applications of Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]- lies in its potential as a lead compound for drug discovery. By modifying the substituents on the pyridine ring or altering the cyclopropane structure, chemists can explore a wide range of biological activities. For example, recent research has focused on optimizing this compound's ability to inhibit histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and cancer progression.
Moreover, the synthesis of this compound has been refined through innovative methodologies. Traditional approaches often involved multi-step reactions with low yields, but modern techniques leveraging transition metal catalysis and microwave-assisted synthesis have significantly improved its production efficiency. These advancements not only make the compound more accessible for research but also pave the way for its potential commercialization.
In terms of physical properties, Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]- exhibits a melting point of approximately 140°C and is soluble in common organic solvents like dichloromethane and dimethylformamide. Its spectroscopic data, including UV-Vis and NMR spectra, have been well-documented, providing valuable insights into its electronic structure and conformational preferences.
Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further elucidate the mechanisms by which this compound interacts with biological targets. Molecular docking studies have already provided preliminary evidence of its binding affinity towards certain protein targets, suggesting that it could serve as a template for designing more potent inhibitors.
In conclusion, Cyclopropaneacetamide, N-[2-(aminomethyl)-3-pyridinyl]- (CAS No. 2138255-27-1) represents a compelling example of how structural complexity can be harnessed to create molecules with diverse functional properties. As research continues to uncover its full potential, this compound stands at the forefront of innovation in medicinal chemistry and drug discovery.
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